molecular formula C20H13F2N3O2 B1668519 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 145915-60-2

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione

Cat. No. B1668519
Key on ui cas rn: 145915-60-2
M. Wt: 365.3 g/mol
InChI Key: RONQPWQYDRPRGG-UHFFFAOYSA-N
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Patent
US05663336

Procedure details

A suspension of 1000 mg (2.73 mmol) of 4,5-bis(4-fluoroanilino)phthalic anhydride in 5 ml of formamide under argon atmosphere is heated at 125°-130° for 5 hours. The reaction mixture is cooled to 60°, and 20 ml of water are slowly added. This mixture is cooled to 0° for 3 hours, and the reddish crystals are filtered off, washed with water and dried. Recrystallization from dichloromethane yields the title compound in the form of orange crystals, m.p. 244°-246° C., FAB-MS: 366 [M+ +H].
Name
4,5-bis(4-fluoroanilino)phthalic anhydride
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:27]=[CH:26][C:5]([NH:6][C:7]2[CH:8]=[C:9]3[C:14](=[O:15])O[C:11](=[O:12])[C:10]3=[CH:16][C:17]=2[NH:18][C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)=[CH:4][CH:3]=1.O.C([NH2:31])=O>>[F:25][C:22]1[CH:23]=[CH:24][C:19]([NH:18][C:17]2[CH:16]=[C:10]3[C:11](=[O:12])[NH:31][C:14](=[O:15])[C:9]3=[CH:8][C:7]=2[NH:6][C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:27][CH:26]=2)=[CH:20][CH:21]=1

Inputs

Step One
Name
4,5-bis(4-fluoroanilino)phthalic anhydride
Quantity
1000 mg
Type
reactant
Smiles
FC1=CC=C(NC=2C=C3C(C(=O)OC3=O)=CC2NC2=CC=C(C=C2)F)C=C1
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 125°-130° for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 60°
TEMPERATURE
Type
TEMPERATURE
Details
This mixture is cooled to 0° for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the reddish crystals are filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from dichloromethane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(NC=2C=C3C(C(=O)NC3=O)=CC2NC2=CC=C(C=C2)F)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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